An In-depth Technical Guide to the Chemical Properties of Octadeca-9,12-dienal
An In-depth Technical Guide to the Chemical Properties of Octadeca-9,12-dienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadeca-9,12-dienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is a molecule of significant interest in various scientific and industrial fields.[1] Its unique chemical structure, featuring an 18-carbon chain with two double bonds and a terminal aldehyde group, imparts a range of chemical and biological activities. This guide provides a comprehensive overview of the chemical properties of Octadeca-9,12-dienal, including its physicochemical characteristics, reactivity, synthesis, and its emerging role in biological signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Physicochemical Properties
Octadeca-9,12-dienal is a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] The presence of two double bonds in its structure means it can exist as different stereoisomers, with the (9Z,12Z) and (9E,12E) forms being of significant interest.[2][3]
| Property | Value | Reference |
| Molecular Formula | C18H32O | [1][2][3][4][5] |
| Molecular Weight | 264.45 g/mol | [1][2][3][5] |
| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienal / (9E,12E)-octadeca-9,12-dienal | [1][2][3] |
| CAS Number | 2541-61-9 ((9Z,12Z) isomer); 26537-70-2 ((9E,12E) isomer) | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic fatty odor | [1] |
| Boiling Point | ~365.4 °C at 760 mmHg (estimated) | [4] |
| Density | ~0.852 g/cm³ | [4] |
| Flash Point | ~185.8 °C | [4] |
| Vapor Pressure | 1.57E-05 mmHg at 25°C | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), less soluble in water. | [1] |
Chemical Reactivity
The chemical reactivity of Octadeca-9,12-dienal is primarily dictated by its aldehyde functional group and the two double bonds within its hydrocarbon chain.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 9,12-octadecadienoic acid (linoleic acid).[1]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 9,12-octadecadienol, using reducing agents like sodium borohydride.[1]
-
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic addition reactions, a common reaction for aldehydes.
-
Reactions of the Double Bonds: The two double bonds can undergo addition reactions, such as hydrogenation, which would saturate the carbon chain.
Synthesis
The primary route for the synthesis of Octadeca-9,12-dienal is through the oxidation of linoleic acid, a readily available polyunsaturated fatty acid.[1]
General Experimental Protocol for Synthesis via Oxidation of Linoleic Acid
This protocol describes a general method for the synthesis of Octadeca-9,12-dienal from linoleic acid. Specific conditions may need to be optimized.
-
Dissolution: Dissolve linoleic acid in a suitable organic solvent.
-
Oxidation: Introduce a controlled oxidizing agent. Common oxidizing agents for this conversion include ozone (ozonolysis) followed by a reductive workup, or chromium-based reagents like pyridinium chlorochromate (PCC).
-
Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any byproducts.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure Octadeca-9,12-dienal.
Caption: General workflow for the synthesis of Octadeca-9,12-dienal.
Biological Activity and Signaling Pathways
Octadeca-9,12-dienal has been investigated for its biological activities, with studies suggesting potential anti-inflammatory and antimicrobial properties.[1] Its mechanism of action is believed to involve the modulation of inflammatory signaling pathways.
One of the key proposed mechanisms is its interaction with the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation. By competing with arachidonic acid, the natural substrate for these enzymes, Octadeca-9,12-dienal can potentially inhibit the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.
Caption: Octadeca-9,12-dienal's proposed modulation of the eicosanoid pathway.
Conclusion
Octadeca-9,12-dienal is a reactive aldehyde with a profile of interesting chemical and biological properties. Its synthesis from the abundant fatty acid, linoleic acid, makes it an accessible compound for further research. The potential for this molecule to modulate key inflammatory pathways highlights its promise for investigation in the context of drug discovery and development. This guide provides a foundational understanding of its chemical characteristics to aid scientists in their exploration of this multifaceted molecule. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Buy 9,12-Octadecadienal (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. 9Z,12Z-Octadecadienal | C18H32O | CID 5463066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,12-Octadecadienal | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (9Z,12Z)-9,12-Octadecadienal|lookchem [lookchem.com]
- 5. 9,12-Octadecadienal [webbook.nist.gov]
